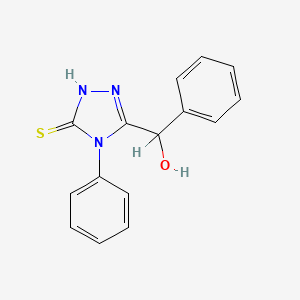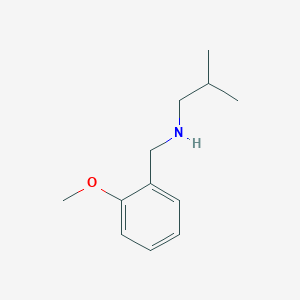
N-(2-Methoxybenzyl)-2-methylpropan-1-amine
Descripción general
Descripción
N-(2-Methoxybenzyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a 2-methylpropan-1-amine backbone.
Mecanismo De Acción
Target of Action
N-(2-Methoxybenzyl)-2-methylpropan-1-amine, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT 2A and 5-HT 2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate .
Biochemical Pathways
The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several biochemical pathways. It influences the release of DA, 5-HT, ACh, and glutamate in various regions of the brain . These neurotransmitters are involved in numerous physiological functions, including mood regulation, memory, and motor control .
Pharmacokinetics
One study suggests that the compound penetrates animal brain tissue in a relatively slow manner . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration .
Result of Action
The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to various molecular and cellular effects. It can induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . Moreover, it has been associated with neurotoxic effects, exhibiting concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the lipophilicity of the compound appears to correlate with its cytotoxicity . Furthermore, the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .
Análisis Bioquímico
Biochemical Properties
N-(2-Methoxybenzyl)-2-methylpropan-1-amine has been found to interact with several neurotransmitters in the brain, including dopamine, serotonin, and glutamate . These interactions are believed to be responsible for the compound’s psychoactive effects .
Cellular Effects
It has been observed that the compound can cause changes in neurotransmitter release, which could potentially influence cell function .
Molecular Mechanism
It is known that the compound has a high binding affinity for 5-HT2A/C serotonin receptors . This binding could potentially lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been observed that the compound can accumulate in the brain tissue after multiple injections .
Dosage Effects in Animal Models
It has been observed that the compound can cause changes in behavior and neurotransmitter release in rats .
Metabolic Pathways
It is known that the compound can interact with several neurotransmitters, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It has been observed that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that the compound could be localized to various compartments or organelles within brain cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research has focused on its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparación Con Compuestos Similares
N-(2-Methoxybenzyl)-2-methylpropan-1-amine is part of a larger family of compounds known as NBOMes, which are characterized by the presence of a methoxybenzyl group attached to a phenethylamine backbone. Similar compounds include:
25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
25B-NBOMe: Exhibits similar properties to 25I-NBOMe but with a different halogen substituent.
25C-NBOMe: Another analog with distinct pharmacological properties
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFDNRXIWXMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359378 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-72-3 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


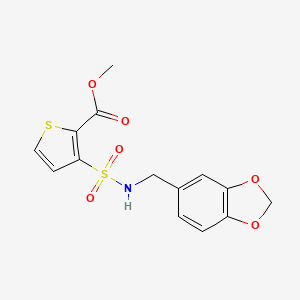


![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)
![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)
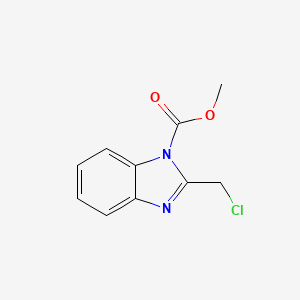

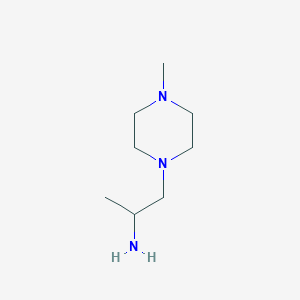
![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)
